molecular formula C11H11N3O5 B2653824 N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 1396575-96-4

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2653824
CAS No.: 1396575-96-4
M. Wt: 265.225
InChI Key: JAIWKUCRNFAMNC-UHFFFAOYSA-N
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Description

N1-(2-(Furan-3-yl)-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic oxalamide derivative characterized by two distinct heterocyclic substituents: a furan-3-yl-hydroxyethyl group at the N1 position and an isoxazol-3-yl group at the N2 position. Oxalamides are a versatile class of compounds with applications ranging from flavor enhancers (e.g., umami agonists) to pharmaceuticals and coordination polymers .

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O5/c15-8(7-1-3-18-6-7)5-12-10(16)11(17)13-9-2-4-19-14-9/h1-4,6,8,15H,5H2,(H,12,16)(H,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIWKUCRNFAMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(CNC(=O)C(=O)NC2=NOC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide typically involves the following steps:

    Formation of the furan-3-yl intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the isoxazole ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.

    Coupling of intermediates: The furan-3-yl and isoxazole intermediates are then coupled using oxalyl chloride in the presence of a base such as triethylamine to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The oxalamide moiety can be reduced to form amines or other reduced products.

    Substitution: The isoxazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Furanones, hydroxyfurans.

    Reduction: Amines, hydroxylamines.

    Substitution: Halogenated isoxazoles, substituted furans.

Scientific Research Applications

1. Anticancer Properties

Research indicates that derivatives of oxalamide compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit the growth of breast cancer (MCF-7) cells with IC50 values ranging from 1.2 to 5.3 μM. The presence of hydroxyl and methoxy groups enhances these effects by promoting interactions with cellular targets.

2. Antioxidant Activity

The antioxidant capacity of N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide has been evaluated through assays such as DPPH and FRAP. The hydroxyl group in the structure plays a crucial role in stabilizing free radicals, protecting cells from oxidative stress. This property suggests potential applications in preventing oxidative damage in various biological systems.

3. Mechanisms of Action

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Topoisomerase Inhibition : Similar compounds have demonstrated the ability to inhibit topoisomerase II, an enzyme critical for DNA replication and repair, leading to apoptosis in cancer cells.
  • Oxidative Stress Modulation : By enhancing antioxidant defenses within cells, this compound may reduce oxidative stress-induced damage, contributing to its antiproliferative effects.

Case Studies and Research Findings

Recent studies have highlighted the synthesis and biological evaluation of various oxalamide derivatives, including this compound:

  • Cell Line Testing : The compound exhibited selective cytotoxicity towards MCF-7 cells with an IC50 value indicating moderate potency.
  • Antioxidant Assays : The compound demonstrated significant activity in scavenging DPPH radicals, suggesting its potential as an antioxidant agent.

Mechanism of Action

The mechanism of action of N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets and pathways. The furan and isoxazole rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The oxalamide moiety may also play a role in binding to proteins or other biomolecules, affecting their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxalamide Derivatives

Structural Analogues in Flavoring Agents

  • S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)Oxalamide) :
    • Key Features : Aromatic dimethoxybenzyl and pyridinylethyl groups.
    • Activity : Potent umami agonist (EC₅₀ = 1.2 µM in hTAS1R1/hTAS1R3 assays) .
    • Metabolism : Rapid hepatic metabolism in rat hepatocytes without amide hydrolysis, suggesting stability under physiological conditions .
    • Comparison : Unlike S336, the target compound lacks aromatic methoxy groups but incorporates heterocycles (furan/isoxazole), which may alter receptor binding specificity or metabolic pathways.

Antimicrobial Oxalamides (GMC Series)

  • GMC-1 to GMC-5 :
    • Key Features : Isoindoline-1,3-dione core with halogenated aryl groups (e.g., 4-bromophenyl, 4-fluorophenyl) .
    • Activity : Moderate antimicrobial activity against S. aureus (MIC = 32–64 µg/mL).
    • Comparison : The target compound’s hydroxyethyl and isoxazole groups may enhance solubility or membrane permeability compared to the rigid isoindoline-dione core in GMC derivatives.

Antiviral Oxalamides (HIV Entry Inhibitors)

  • Compound 8 (N1-(4-Chlorophenyl)-N2-((5-(2-Hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)Oxalamide): Key Features: Thiazole and piperidine moieties. Activity: Inhibits HIV-1 entry (IC₅₀ = 0.8 µM) via CD4-binding site interference .

Coordination Polymers

  • H3obea Ligand (N1-(2-Carboxyphenyl)-N2-(2-Hydroxyethyl)Oxalamide) :
    • Key Features : Carboxyphenyl and hydroxyethyl groups enabling flexible coordination.
    • Application : Forms 2D copper-based frameworks with magnetic properties .
    • Comparison : The target compound’s furan and isoxazole groups could introduce π-π stacking or hydrogen-bonding interactions, altering material properties.

Metabolic and Toxicological Profiles

Metabolic Pathways

  • Flavoring Agents (e.g., No. 1768): Rapid metabolism via oxidation of alkyl/aromatic side chains without amide bond cleavage .
  • Target Compound : Furan and isoxazole rings are prone to oxidative metabolism (e.g., furan epoxidation, isoxazole ring-opening), which may generate reactive intermediates requiring toxicological evaluation .

Comparative Data Table

Compound Substituents (N1/N2) Key Activity/Application Metabolic Stability Reference
Target Compound Furan-3-yl-hydroxyethyl/Isoxazole Undefined (potential antiviral) Moderate (oxidative pathways) -
S336 Dimethoxybenzyl/Pyridinylethyl Umami agonist (EC₅₀ = 1.2 µM) High (no amide hydrolysis)
GMC-3 4-Chlorophenyl/Isoindoline-dione Antimicrobial (MIC = 32 µg/mL) Low (rigid core)
Compound 8 (HIV inhibitor) 4-Chlorophenyl/Thiazole-piperidine Antiviral (IC₅₀ = 0.8 µM) Moderate (hepatic clearance)
H3obea Ligand Carboxyphenyl/Hydroxyethyl Coordination polymer High (stable in coordination)

Biological Activity

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the Furan Derivative : The furan ring can be synthesized through the cyclization of appropriate precursors, often requiring acidic or basic conditions.
  • Isoxazole Formation : The isoxazole ring is synthesized via cycloaddition reactions involving hydroxylamine and β-keto esters.
  • Coupling Reaction : Finally, the furan and isoxazole derivatives are coupled with oxalyl chloride to form the oxalamide linkage, usually in the presence of a base like triethylamine to neutralize byproducts.
PropertyValue
Molecular FormulaC13H14N4O4
Molecular Weight278.28 g/mol
IUPAC NameThis compound
CAS NumberNot specified

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating conditions like inflammation or cancer.
  • Receptor Modulation : It may interact with receptors, modulating signaling pathways that are crucial for cellular responses .

Case Studies and Research Findings

  • Antimicrobial Activity : Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related oxalamides have shown effectiveness against various bacterial strains, suggesting that this compound could possess similar properties .
  • Neuroprotective Effects : A study on related compounds demonstrated neuroprotective effects in models of oxidative stress, indicating potential applications in neurodegenerative diseases. This aligns with findings that suggest furan and isoxazole derivatives can mitigate oxidative damage in neuronal cells .
  • Anti-inflammatory Properties : Another area of interest is the anti-inflammatory potential of this compound. Research has shown that similar oxalamides can reduce inflammatory markers in vitro and in vivo, supporting further investigation into their therapeutic applications .

Summary of Biological Activities

Activity TypeEvidence/Findings
AntimicrobialEffective against various bacterial strains
NeuroprotectiveMitigates oxidative stress in neuronal models
Anti-inflammatoryReduces inflammatory markers in experimental models

Q & A

Basic Research Question

  • 1H NMR : Identify characteristic signals, such as hydroxyl protons (δH ~3.56 ppm for −CH2-OH), furan ring protons (δH ~6.5–7.5 ppm), and isoxazole protons (δH ~8.35 ppm) .
  • LC-MS : Verify molecular weight consistency (e.g., m/z ±0.01 Da deviation) and purity (>95% via HPLC) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry by analyzing trinuclear coordination complexes, as demonstrated in related oxalamide ligands .

What experimental designs are suitable for evaluating the biological activity of this compound?

Advanced Research Question

  • In vitro assays : Test anti-inflammatory activity via COX-2 inhibition or cytotoxicity against cancer cell lines (e.g., MTT assay), comparing results to structurally similar compounds like N1-(isoxazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide .
  • Pathway-specific probes : Use fluorescent tagging to track interactions with biological targets (e.g., kinases or GPCRs) common to isoxazole derivatives .
  • Contradiction analysis : If conflicting results arise (e.g., high in vitro activity but low in vivo efficacy), validate bioavailability via pharmacokinetic studies (e.g., plasma half-life, tissue distribution) .

How can structure-activity relationship (SAR) studies be structured for this compound?

Advanced Research Question

  • Substituent variation : Synthesize analogs by replacing the furan-3-yl group with thiophene or pyridine rings to assess electronic effects on bioactivity .
  • Pharmacophore mapping : Use computational tools (e.g., molecular docking) to identify critical hydrogen-bonding sites (e.g., oxalamide carbonyl groups) for target binding .
  • Data normalization : Compare IC50 values across analogs using standardized assays (e.g., 95% confidence intervals) to minimize inter-study variability .

What are the potential applications of this compound in coordination chemistry?

Advanced Research Question
The oxalamide backbone can act as a dissymmetrical ligand for constructing metal-organic frameworks (MOFs). For example:

  • Coordination polymers : Bind to Cu(II) or Fe(III) ions to form helical 2D/3D networks with tunable magnetic properties .
  • Catalytic activity : Test as a ligand in cross-coupling reactions (e.g., C−X functionalization) by leveraging the electron-rich furan and isoxazole moieties .

How can computational modeling resolve contradictions in experimental data?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate Gibbs free energy profiles to explain unexpected reaction outcomes (e.g., low yields due to steric hindrance at the hydroxyethyl group) .
  • Molecular dynamics : Simulate ligand-protein interactions to reconcile discrepancies between in vitro binding affinity and cellular activity .

What strategies are effective for separating enantiomers of this compound?

Advanced Research Question

  • Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak®) with hexane/isopropanol gradients .
  • Diastereomeric crystallization : Derivatize with chiral auxiliaries (e.g., tartaric acid) to enhance crystallinity .

How can researchers address toxicity concerns in early-stage studies?

Advanced Research Question

  • In vitro toxicity screening : Use hepatocyte models (e.g., HepG2 cells) to assess metabolic stability and mitochondrial toxicity .
  • Genotoxicity assays : Perform Ames tests or micronucleus assays to evaluate DNA damage potential .

What green chemistry approaches can be applied to its synthesis?

Basic Research Question

  • Solvent selection : Replace DMF or DCM with biodegradable solvents (e.g., cyclopentyl methyl ether) .
  • Catalyst recycling : Employ heterogeneous catalysts (e.g., immobilized palladium) for amide bond formation .

How can researchers validate the compound’s role in electronic materials?

Advanced Research Question

  • Conductivity testing : Measure charge transport properties in thin-film devices using impedance spectroscopy .
  • Optoelectronic characterization : Analyze UV-vis absorption/emission spectra to assess potential as a luminescent material .

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